methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
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Overview
Description
Methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is a boronic acid derivative with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its boronic ester functional group, which plays a crucial role in its reactivity and utility in various chemical processes.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with methyl acrylate under palladium-catalyzed conditions.
Grignard Reaction: Another method involves the reaction of 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene with methyl magnesium chloride followed by esterification.
Suzuki-Miyaura Coupling: This compound can also be prepared via Suzuki-Miyaura cross-coupling reaction between 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid and methyl acrylate in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production typically involves large-scale palladium-catalyzed cross-coupling reactions, ensuring high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing continuous flow reactors to enhance efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form the corresponding phenol derivative and reduction to yield the corresponding boronic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium on carbon.
Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are typically employed.
Temperature and Pressure: Reactions are generally conducted at elevated temperatures (50-100°C) and atmospheric pressure.
Major Products Formed:
Carbon-Carbon Bond Formation: The primary product is the formation of biaryl compounds through cross-coupling reactions.
Phenol Derivatives: Oxidation reactions yield phenol derivatives.
Boronic Acids: Reduction reactions produce boronic acids.
Scientific Research Applications
Chemistry: Methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is extensively used in organic synthesis for the construction of complex molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the development of bioconjugation techniques, where it facilitates the labeling of biomolecules for imaging and diagnostic purposes.
Medicine: It serves as a precursor in the synthesis of various drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: In the materials industry, it is used to create advanced polymers and electronic materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the formation of biaryl compounds, which are crucial intermediates in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include various boronic acids and their derivatives, which are also used in cross-coupling reactions.
Phenylboronic Esters: Compounds like phenylboronic esters share structural similarities and are used in similar synthetic applications.
Halogenated Phenyl Compounds: Other halogenated phenyl compounds are used in substitution reactions and cross-coupling reactions.
Uniqueness: Methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique in its specific substitution pattern and the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group, which enhances its reactivity and stability in cross-coupling reactions.
Properties
CAS No. |
1419172-25-0 |
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Molecular Formula |
C15H20BClO4 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
methyl 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C15H20BClO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-11(17)8-10(12)9-13(18)19-5/h6-8H,9H2,1-5H3 |
InChI Key |
BVPDRQOCMWOXOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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